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Bismuth Tin eutectic lump

Low-temperature soldering Eutectic phase transition Thermal budget management

Bismuth Tin eutectic lump (CAS 12713-30-3) is a binary lead-free alloy composed of approximately 58 wt% bismuth and 42 wt% tin, forming a true eutectic that melts and solidifies congruently at a single temperature of approximately 138 °C. Available in high-purity lump form (≥99.95% metals basis) from multiple suppliers in sizes from 25 g to 500 g and larger , this alloy serves as a low-temperature solder, a fusible work-holding medium, a radiation shielding material, and a thin-film deposition source.

Molecular Formula BiSn
Molecular Weight 327.69 g/mol
CAS No. 12713-30-3
Cat. No. B6327500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth Tin eutectic lump
CAS12713-30-3
Molecular FormulaBiSn
Molecular Weight327.69 g/mol
Structural Identifiers
SMILES[Sn].[Bi]
InChIInChI=1S/Bi.Sn
InChIKeyJWVAUCBYEDDGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Tin Eutectic Lump (CAS 12713-30-3): Technical Baseline for Sourcing and Specification


Bismuth Tin eutectic lump (CAS 12713-30-3) is a binary lead-free alloy composed of approximately 58 wt% bismuth and 42 wt% tin, forming a true eutectic that melts and solidifies congruently at a single temperature of approximately 138 °C . Available in high-purity lump form (≥99.95% metals basis) from multiple suppliers in sizes from 25 g to 500 g and larger , this alloy serves as a low-temperature solder, a fusible work-holding medium, a radiation shielding material, and a thin-film deposition source [1]. Its isothermal phase transition eliminates a pasty range, ensuring precise dimensional control during casting and reflow—a property that distinguishes it from non-eutectic low-melt alloys and broader-class lead-free solders.

Why Interchanging In-Class Solder and Fusible Alloys with Bi58Sn42 Eutectic Lumps Leads to Performance Failure


Although several bismuth-containing and low-melt alloy systems appear superficially similar—including Sn63Pb37, SAC305, In52Sn48, and off-eutectic Sn-Bi compositions—each differs fundamentally in melting point, solidification behavior, mechanical strength, thermal expansion coefficient, and regulatory compliance profile [1]. The Bi58Sn42 eutectic solidifies isothermally at 138 °C with a volumetric expansion on cooling (driven by its >55% bismuth content), whereas Sn63Pb37 and SAC305 undergo conventional solidification shrinkage [2]. Substituting a non-eutectic Sn-Bi alloy introduces a melting range that compromises dimensional precision. Substituting In52Sn48 (mp 118 °C) provides lower process temperatures but sacrifices approximately 80% of shear strength relative to Bi58Sn42. Substituting SAC305 (mp 217 °C) eliminates thermal advantage entirely and increases CTE miss-match with organic substrates. These non-interchangeable characteristics directly determine application suitability, making generic substitution inadvisable without quantitative performance verification.

Bismuth Tin Eutectic Lump: Quantified Differentiation Evidence Against Key Comparators


Melting Point Differentiation: Bi58Sn42 Eutectic at 138 °C Enables Low-Temperature Processing Impossible with SnPb or SAC Alloys

The eutectic Bi58Sn42 lump melts congruently at 138 °C with zero melting range (solidus = liquidus), providing a single, reproducible phase-transition temperature [1]. By comparison, the industry-standard eutectic Sn63Pb37 solder melts at 183 °C—a 45 °C higher process threshold—while the predominant lead-free SAC305 alloy melts over a 217–220 °C range, requiring approximately 79 °C higher peak reflow temperatures [2]. Conversely, the indium-tin eutectic In52Sn48 melts lower at 118 °C, but at the cost of substantially reduced mechanical integrity . The 138 °C operating point of Bi58Sn42 occupies a uniquely favourable process window: sufficiently low to protect thermally fragile components (LEDs, polymer substrates, flexible circuits) yet sufficiently high to maintain joint stability during downstream secondary reflow operations at SnPb or SAC temperatures.

Low-temperature soldering Eutectic phase transition Thermal budget management Heat-sensitive electronics assembly

Shear Strength Superiority: 58Bi-42Sn Delivers 57.5% Higher Solder Joint Strength than Eutectic Sn63Pb37

In a controlled ring-and-plug shear test conducted at 25 °C with a 10 mm/min displacement rate, the 58Bi-42Sn eutectic alloy exhibited a shear strength of 63 ± 2 MPa, compared with only 40 ± 2 MPa for the conventional eutectic Sn63Pb37 solder under identical test conditions [1]. This represents a 57.5% higher joint shear strength for the BiSn eutectic alloy. Moreover, 58Bi-42Sn outperformed the pure tin baseline (40 ± 2 MPa) and approached the shear strength of the high-silver-content 96.5Sn-3.5Ag alloy (55 ± 1 MPa), despite operating at a 45 °C lower melting point [1]. Additional independent supplier datasheets confirm that Bi58Sn42 tensile strength (55.16 MPa) exceeds that of Sn63Pb37 (52 MPa) [2]. The higher monotonic shear strength translates directly into improved resistance to mechanical loading in static solder joint applications.

Solder joint reliability Shear strength testing Lead-free solder mechanical properties Ring-and-plug shear test

Thermal Expansion Coefficient Advantage: Bi58Sn42 Exhibits a 40% Lower CTE than Sn63Pb37, Reducing Thermomechanical Mismatch Stress

The coefficient of thermal expansion (CTE) of Bi58Sn42 eutectic alloy is measured at 14–15 ppm/°C (at 20 °C), as reported by Aufhauser and confirmed by ISO Solder Alloy 301 specifications [1]. This value is 40% lower than that of eutectic Sn63Pb37, which exhibits a CTE of approximately 25 ppm/°C, and 29% lower than SAC305 at 21 ppm/°C [2]. The reduced CTE of Bi58Sn42 more closely matches the thermal expansion characteristics of common PCB laminate materials (typically 14–17 ppm/°C for FR-4) and copper substrates (~17 ppm/°C), thereby reducing the cyclic thermomechanical strain amplitude that drives solder joint fatigue during temperature excursions [3]. This CTE proximity is quantitatively meaningful: a CTE mismatch of 0–1 ppm/°C (Bi58Sn42 on FR-4) generates substantially lower interfacial shear stress than the 8–11 ppm/°C mismatch experienced with Sn63Pb37 or SAC305 on the same substrate.

Coefficient of thermal expansion Solder joint fatigue Thermomechanical reliability PCB-substrate CTE matching

Solidification Expansion: Bi58Sn42 Expands on Cooling, Enabling Anchoring, Tube Bending, and Precision Casting Where Conventional Alloys Shrink

Unlike the vast majority of engineering alloys—including eutectic Sn63Pb37 and SAC305—which undergo volumetric shrinkage upon solidification, the Bi58Sn42 eutectic alloy expands on cooling from the liquid to solid state . This behaviour arises from the anomalous expansion of bismuth: pure bismuth expands 3.3% by volume upon solidification, and alloys containing more than 55 wt% bismuth (Bi58Sn42 contains 58 wt%) exhibit net expansion [1]. In practice, Bi58Sn42 expands slightly on casting, then undergoes very low further shrinkage or expansion over time—unlike many other low-temperature alloys that continue to change dimension for hours after solidification [2]. This dimensional stability and net expansion make the alloy uniquely suited for anchoring parts in machining fixtures, filling tubes prior to bending to prevent buckling and kinking, and producing precision castings that faithfully reproduce mould dimensions without shrinkage compensation [3]. Sn63Pb37 and SAC305, by contrast, require mould oversizing to account for shrinkage, introducing dimensional uncertainty.

Solidification expansion Fusible alloy workholding Precision casting Tube bending mandrel

Density Differentiation: Bi58Sn42 Provides 17% Higher Density than SAC305, Favouring Radiation Shielding and Counterweight Casting Applications

The density of Bi58Sn42 eutectic alloy is reported as 8.56 g/cm³ by multiple authoritative sources, including Aufhauser, XianYi, and the ISO Solder Alloy 301 material standard [1]. This is approximately 17% higher than the density of SAC305 (Sn96.5Ag3.0Cu0.5), which is consistently reported at 7.37 g/cm³ [2], and approximately 2% higher than eutectic Sn63Pb37 at 8.4 g/cm³ [1]. The high bismuth content (Bi atomic mass 208.98; Z = 83) contributes both mass density and photon attenuation cross-section. While direct comparative gamma attenuation coefficients for Bi58Sn42 versus Sn63Pb37 are not available from a single study, the combination of 17% higher density versus SAC305 and the high-Z bismuth content makes the Bi58Sn42 eutectic a lead-free candidate for cast radiation shielding components and high-density counterweights in aerospace, medical device, and nuclear applications where SAC305 or pure tin are inadequate.

Alloy density Radiation shielding Counterweight casting Gamma attenuation

Regulatory Compliance: Lead-Free BiSn Eutectic Meets RoHS Requirements Where Sn63Pb37 Is Categorically Prohibited

The Bi58Sn42 eutectic alloy contains zero intentionally added lead (Pb ≤ 0.070% per ISO Solder Alloy 301 specification), rendering it fully compliant with the EU Restriction of Hazardous Substances Directive (RoHS 2011/65/EU), the End-of-Life Vehicles Directive (ELV 2000/53/EC), and the Waste Electrical and Electronic Equipment Directive (WEEE) [1][2]. In stark contrast, eutectic Sn63Pb37 contains approximately 37 wt% lead by design and is categorically prohibited for most electronic and electrical equipment sold in the EU, China, and numerous other jurisdictions unless covered by a specific, time-limited exemption [3]. Bismuth-based alloys including Bi58Sn42 are explicitly recognized by regulatory guidance as compliant lead-free alternatives that streamline environmental compliance documentation and eliminate end-of-life hazardous waste classification for manufactured products [4]. The regulatory status of Bi58Sn42 is thus binary (compliant) versus Sn63Pb37 (non-compliant), making this a decisive procurement criterion independent of technical performance considerations.

RoHS compliance Lead-free solder regulation Environmental legislation ELV and WEEE directives

Procurement-Relevant Application Scenarios for Bismuth Tin Eutectic Lump Backed by Quantitative Evidence


Low-Temperature Lead-Free Soldering of Heat-Sensitive Electronic Components

The 138 °C eutectic melting point of Bi58Sn42 enables solder reflow at peak temperatures approximately 79 °C below those required for SAC305 and 45 °C below eutectic SnPb, directly protecting thermally fragile components such as MEMS sensors, crystal oscillators, polymer-based flexible circuits, and LED modules from heat damage [1]. The alloy's 57.5% higher shear strength versus Sn63Pb37 (63 MPa vs. 40 MPa) further ensures that joints made at these lower temperatures do not compromise mechanical integrity [2]. This combination makes Bi58Sn42 eutectic lumps the material of choice for step-soldering hierarchies, where initial low-temperature joints must survive subsequent higher-temperature reflow cycles without remelting.

Fusible Work-Holding and Precision Anchoring for Machining and Tube Bending

The solidification expansion behaviour of Bi58Sn42—arising from its 58% bismuth content exceeding the 55% expansion threshold—produces a net volume increase upon freezing that mechanically locks the alloy against cavity walls, providing superior anchoring force for work-holding in grinding and machining fixtures compared with shrinking alloys like Sn63Pb37 or SAC305 [3]. In tube-bending applications, the alloy is cast into the tube lumen as a liquid, expands upon solidification to fill the cross-section completely, and prevents buckling and kinking during bending; it is subsequently melted out and recovered for reuse, offering a recyclable, dimensionally stable alternative to CerroBend-type alloys [4].

Lead-Free Cast Radiation Shielding and High-Density Counterweights

With a density of 8.56–8.70 g/cm³—17% higher than SAC305 (7.37 g/cm³)—Bi58Sn42 delivers greater mass per unit volume for gamma and X-ray shielding components and aerospace counterweight castings . The alloy's high bismuth content (Bi Z = 83) provides substantial photoelectric absorption cross-section, while its lead-free composition ensures compliance with RoHS and REACH regulations, unlike traditional lead-based shielding alloys [5]. Its low 138 °C melting point also permits casting into complex mould geometries with minimal energy input and negligible mould degradation.

Oil & Gas Well Plugging and Abandonment (P&A) Barrier Material

Eutectic bismuth-tin alloy plugs have been experimentally demonstrated to exhibit better pressure resistance and lower leakage rates than conventional cement plugs in well P&A applications, with the alloy's expansion upon solidification providing a tight mechanical seal against the casing wall [6]. The low melting point permits downhole deployment via resistive heating, while the high density of 8.56 g/cm³ contributes to hydrostatic sealing capability. The alloy's ability to be remelted and reformed also supports potential retrieval and reuse scenarios, distinguishing it from permanently set cement barriers [6].

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